molecular formula C20H27N3O B14797484 [(2S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanamine

[(2S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanamine

Cat. No.: B14797484
M. Wt: 325.4 g/mol
InChI Key: HGVZOZLENNRYCV-MOZZUYQBSA-N
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Description

[(2S)-5-ethyl-1-azabicyclo[222]octan-2-yl]-(6-methoxyquinolin-4-yl)methanamine is a complex organic compound that features a bicyclic structure with a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanamine typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the bicyclic core, 1-azabicyclo[2.2.2]octane, through a series of cyclization reactions. The quinoline moiety can be introduced via a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced catalytic systems to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

[(2S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced forms of the quinoline ring .

Scientific Research Applications

Chemistry

In chemistry, [(2S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology

Biologically, this compound has been studied for its potential as a ligand in receptor binding studies. Its bicyclic structure allows it to interact with various biological targets, making it a candidate for drug development .

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. It has shown promise in preliminary studies as an anti-inflammatory and antimicrobial agent .

Industry

Industrially, this compound can be used in the development of new materials and as a catalyst in various chemical reactions. Its stability and reactivity make it suitable for a wide range of applications .

Mechanism of Action

The mechanism of action of [(2S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanamine involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the bicyclic structure can bind to various receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanamine is unique due to its combination of a bicyclic structure and a quinoline moiety. This dual functionality allows it to participate in a wide range of chemical and biological interactions, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C20H27N3O

Molecular Weight

325.4 g/mol

IUPAC Name

[(2S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanamine

InChI

InChI=1S/C20H27N3O/c1-3-13-12-23-9-7-14(13)10-19(23)20(21)16-6-8-22-18-5-4-15(24-2)11-17(16)18/h4-6,8,11,13-14,19-20H,3,7,9-10,12,21H2,1-2H3/t13?,14?,19-,20?/m0/s1

InChI Key

HGVZOZLENNRYCV-MOZZUYQBSA-N

Isomeric SMILES

CCC1CN2CCC1C[C@H]2C(C3=C4C=C(C=CC4=NC=C3)OC)N

Canonical SMILES

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)N

Origin of Product

United States

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